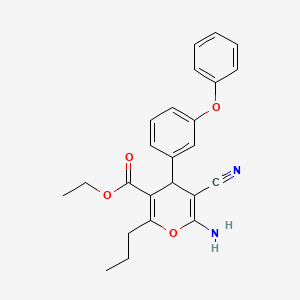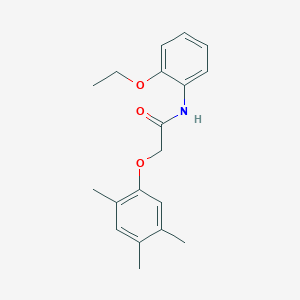
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a trimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide typically involves the reaction of 2-ethoxyaniline with 2,4,5-trimethylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acylating agent, followed by the coupling with the phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- N-(2-methoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- N-(2-ethoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-19(21)12-23-18-11-14(3)13(2)10-15(18)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYPAPNCXRCNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5135828.png)
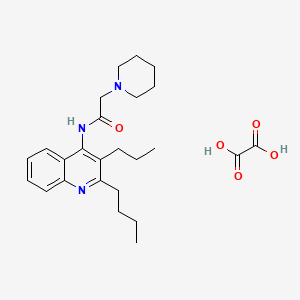
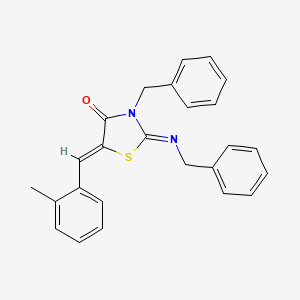
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5135846.png)
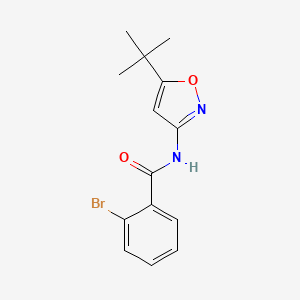
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135852.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5135867.png)
![1-(3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5135871.png)
![3-[(6-Fluoro-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5135875.png)
![1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5135879.png)
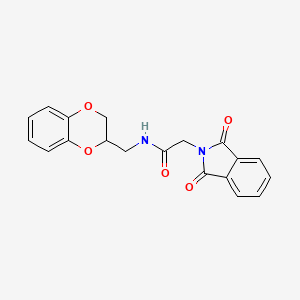
![3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5135895.png)
![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5135904.png)
